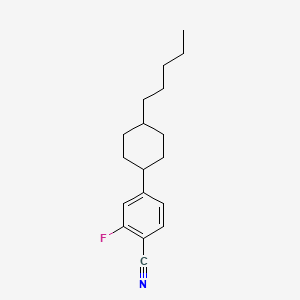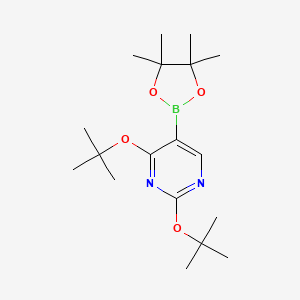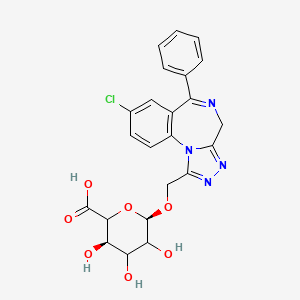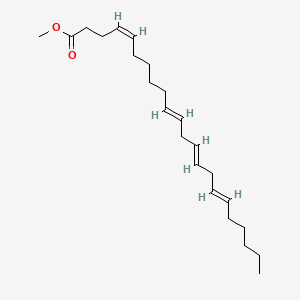![molecular formula C14H16F11NO4S B13410226 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-40-5](/img/structure/B13410226.png)
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique properties and applications. This compound is characterized by the presence of a methacrylate group, which is commonly used in polymer chemistry, and a sulfonyl group attached to a perfluorinated chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. One common method includes the reaction of methacrylic acid with 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methacrylate group can participate in substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for polymerization. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .
Major Products
The major products formed from these reactions include polymers when the methacrylate group undergoes polymerization, and various oxidized or reduced forms of the compound depending on the specific reaction conditions .
Scientific Research Applications
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate involves its interaction with various molecular targets. The methacrylate group allows it to participate in polymerization reactions, forming long chains that can be used in various applications. The sulfonyl group can interact with other chemical groups, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methacrylate derivatives and sulfonyl-containing compounds. Examples include:
- 4-[Methyl[(pentafluoropropyl)sulfonyl]amino]butyl methacrylate
- 4-[Methyl[(trifluoromethyl)sulfonyl]amino]butyl methacrylate
Uniqueness
What sets 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate apart is the length of the perfluorinated chain, which imparts unique hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring resistance to water and oils .
Properties
CAS No. |
67906-40-5 |
|---|---|
Molecular Formula |
C14H16F11NO4S |
Molecular Weight |
503.33 g/mol |
IUPAC Name |
4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16F11NO4S/c1-8(2)9(27)30-7-5-4-6-26(3)31(28,29)14(24,25)12(19,20)10(15,16)11(17,18)13(21,22)23/h1,4-7H2,2-3H3 |
InChI Key |
OSMPUFUJALYWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


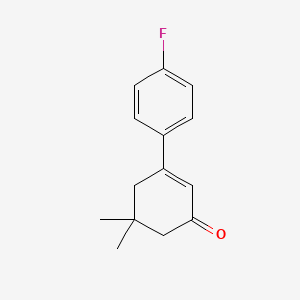
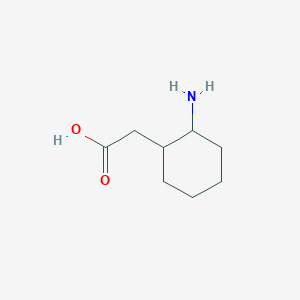

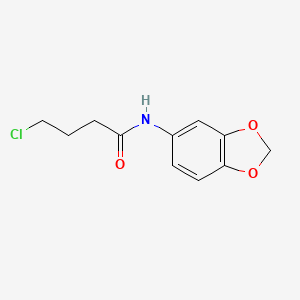
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
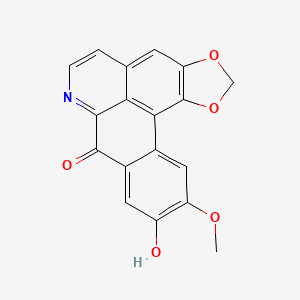


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
